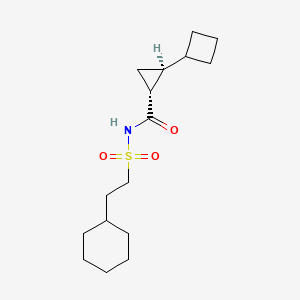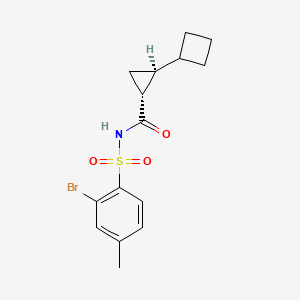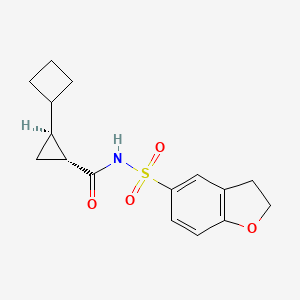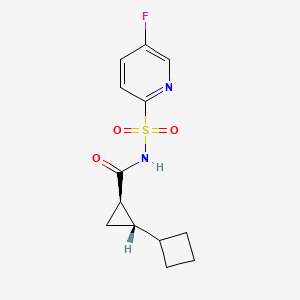
(1R,2S)-2-cyclobutyl-N-(2-cyclohexylethylsulfonyl)cyclopropane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-2-cyclobutyl-N-(2-cyclohexylethylsulfonyl)cyclopropane-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is commonly referred to as CBCC and is a cyclopropane-based molecule that has been synthesized through various methods. In Additionally, we will list future directions for research on this promising compound.
Mecanismo De Acción
The mechanism of action of CBCC is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. CBCC has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the progression of cancer and inflammation. Additionally, CBCC has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. CBCC has also been shown to modulate the activity of various neurotransmitters, making it a potential treatment for neurological disorders.
Biochemical and Physiological Effects:
CBCC has been shown to have various biochemical and physiological effects. Studies have shown that CBCC can induce apoptosis in cancer cells, inhibit the production of inflammatory mediators, and modulate the activity of neurotransmitters. Additionally, CBCC has been shown to have antioxidant effects, making it a potential treatment for oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CBCC has several advantages for lab experiments, including its high purity and stability. CBCC is also readily available and can be synthesized using a relatively simple method. However, CBCC has some limitations for lab experiments, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on CBCC. One area of research is the optimization of the synthesis method to achieve higher yields and purity of the final product. Another area of research is the exploration of CBCC's potential applications in the treatment of other diseases, such as cardiovascular disease and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of CBCC and its potential side effects.
Métodos De Síntesis
The synthesis of CBCC involves the reaction of cyclobutylamine with 2-cyclohexylethylsulfonyl chloride, followed by the reaction of the resulting product with cyclopropanecarbonyl chloride. This method has been optimized to achieve high yields and purity of the final product. Other methods for synthesizing CBCC have also been explored, including the use of different starting materials and reaction conditions.
Aplicaciones Científicas De Investigación
CBCC has been studied extensively for its potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that CBCC can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Additionally, CBCC has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as arthritis. CBCC has also been studied for its potential neuroprotective effects, making it a candidate for the treatment of neurological disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
(1R,2S)-2-cyclobutyl-N-(2-cyclohexylethylsulfonyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO3S/c18-16(15-11-14(15)13-7-4-8-13)17-21(19,20)10-9-12-5-2-1-3-6-12/h12-15H,1-11H2,(H,17,18)/t14-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVGPEVMVRZHFH-LSDHHAIUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCS(=O)(=O)NC(=O)C2CC2C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CCS(=O)(=O)NC(=O)[C@@H]2C[C@H]2C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2S,3aS,7aS)-N-[2-(1H-indol-4-yl)ethyl]-2-phenyl-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-4-carboxamide](/img/structure/B7339031.png)



![(1R,2S)-2-cyclobutyl-N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]sulfonylcyclopropane-1-carboxamide](/img/structure/B7339064.png)
![(1R,2S)-2-cyclobutyl-N-[(7-fluoro-2-oxo-3,4-dihydro-1H-quinolin-6-yl)sulfonyl]cyclopropane-1-carboxamide](/img/structure/B7339069.png)
![(1R,2S)-N-[(3-amino-5-methyl-1,2-oxazol-4-yl)sulfonyl]-2-cyclobutylcyclopropane-1-carboxamide](/img/structure/B7339077.png)
![(1R,2S)-2-cyclobutyl-N-[(4-ethyl-1,3-thiazol-2-yl)sulfonyl]cyclopropane-1-carboxamide](/img/structure/B7339081.png)


![4-[[(1S,2R)-2-fluoro-2,3-dihydro-1H-inden-1-yl]amino]-1,3-dimethyl-2,6-dioxopyrimidine-5-carbonitrile](/img/structure/B7339110.png)
![N-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]quinolin-4-amine](/img/structure/B7339118.png)
![(3R)-N-cyclopropyl-2-(6,7-dihydro-5H-cyclopenta[b]pyridin-2-ylmethyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7339127.png)
![(3R)-2-[(4-chloro-1,5-dimethylpyrazol-3-yl)methyl]-N-cyclopropyl-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7339130.png)
